Docosane
Overview
Description
Docosane, also known as n-docosane, is a saturated hydrocarbon with the chemical formula C22H46. It belongs to the class of alkanes, which are hydrocarbons consisting entirely of single-bonded carbon and hydrogen atoms. This compound is a long-chain alkane with 22 carbon atoms, making it a solid at room temperature. It is commonly found in paraffin waxes and is used in various industrial applications due to its chemical stability and hydrophobic properties .
Mechanism of Action
Target of Action
Docosane, also known as a saturated 22-carbon aliphatic alcohol, primarily targets lipid-enveloped viruses, including the herpes simplex virus (HSV) . The primary role of this target is to facilitate the entry of the virus into host cells, which is crucial for viral replication .
Mode of Action
This compound works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This action prevents the viral entry into cells, thereby inhibiting subsequent viral replication . This mechanism of action makes this compound an effective antiviral agent, particularly for the treatment of recurrent herpes simplex labialis episodes, also known as cold sores or fever blisters .
Biochemical Pathways
It is known that this compound can be metabolized through the pathway of subterminal oxidation by certain bacteria, such as rhizobium pusense . This process may play a role in the degradation of petroleum pollutants, indicating a potential environmental application of this compound .
Pharmacokinetics
The molecular weight of this compound is 3106006 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of this compound’s action is the prevention of viral replication, which is achieved by blocking the fusion of the HSV envelope with the human cell plasma membrane . This action results in the relief of symptoms associated with cold sores and fever blisters, including tingling, pain, burning, and itching .
Action Environment
The action of this compound can be influenced by environmental factors, particularly confinement in nanopores . Studies have shown that the phase transition of this compound can be affected by confinement in nanopores, which can influence its physical properties and potentially its efficacy
Biochemical Analysis
Biochemical Properties
Docosane interacts with various biomolecules, particularly in the context of petroleum degradation. For instance, microbial strains such as Rhizobium pusense have shown excellent performance in degrading this compound . The degradation of this compound by these microbes involves various enzymes and proteins, which facilitate the breakdown of this complex hydrocarbon .
Cellular Effects
The degradation of this compound by microbes like Rhizobium pusense influences cellular function. The breakdown of this compound can impact cell signaling pathways, gene expression, and cellular metabolism . The degradation process allows the microbe to utilize this compound as a source of energy, thereby influencing its metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound degradation involves its metabolism through the pathway of subterminal oxidation by Rhizobium pusense . This process involves the interaction of this compound with various enzymes and proteins within the microbe, leading to its breakdown .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound degradation can change over time. For instance, the degradation percentages of this compound by different microbial strains can vary . Information on this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is metabolized through the pathway of subterminal oxidation in microbes like Rhizobium pusense . This process involves various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosane can be synthesized through the catalytic hydrogenation of higher alkenes or alkynes. One common method involves the hydrogenation of docosene (C22H44) in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction typically proceeds as follows:
C22H44+H2→C22H46
Industrial Production Methods
In industrial settings, this compound is often obtained from the fractional distillation of petroleum. The process involves the separation of various hydrocarbons based on their boiling points. This compound, being a high molecular weight hydrocarbon, is collected in the higher boiling point fractions. Additionally, it can be isolated from natural sources such as beeswax and certain plant waxes .
Chemical Reactions Analysis
Types of Reactions
Docosane, like other alkanes, is relatively inert due to the strong C-C and C-H bonds. it can undergo several types of reactions under specific conditions:
Oxidation: this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids. This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water:Combustion: C22H46+33O2→22CO2+23H2O
Halogenation: this compound can react with halogens (e.g., chlorine or bromine) under ultraviolet light to form haloalkanes. This reaction involves the substitution of hydrogen atoms with halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Combustion: Oxygen (O2)
Halogenation: Chlorine (Cl2), bromine (Br2), ultraviolet light
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids
Combustion: Carbon dioxide (CO2), water (H2O)
Halogenation: Haloalkanes (e.g., chlorothis compound, bromothis compound)
Scientific Research Applications
Docosane has a wide range of applications in scientific research and industry:
Chemistry: Used as a standard in gas chromatography for the calibration of retention indices. It is also employed in the synthesis of other organic compounds.
Biology: Utilized in the study of lipid bilayers and membrane dynamics due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of microcapsules for controlled release of active ingredients.
Industry: Commonly used in the production of paraffin waxes, lubricants, and as a phase change material (PCM) for thermal energy storage. .
Comparison with Similar Compounds
Docosane is part of a homologous series of alkanes, which includes other long-chain hydrocarbons such as:
- Eicosane (C20H42)
- Tetracosane (C24H50)
- Hexacosane (C26H54)
Compared to these similar compounds, this compound has a higher melting point and greater thermal stability due to its longer carbon chain. This makes it particularly suitable for applications requiring high-temperature phase change materials. Additionally, its chemical inertness and hydrophobic properties make it a valuable component in various industrial and scientific applications .
Properties
IUPAC Name |
docosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWGUJZVBDQJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46 | |
Record name | N-DOCOSANE | |
Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID7047063 | |
Record name | Docosane | |
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Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-docosane is a solid. Insoluble in water. Used in organic synthesis, calibration, and temperature sensing equipment., Solid; [Hawley] White crystalline solid; [MSDSonline] | |
Record name | N-DOCOSANE | |
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Record name | n-Docosane | |
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Boiling Point |
695.5 °F at 760 mmHg (NTP, 1992), 369 °C, BP: 230 °C (15 mm Hg) | |
Record name | N-DOCOSANE | |
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Record name | n-Docosane | |
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Flash Point |
113 °C (235 °F) - closed cup | |
Record name | n-Docosane | |
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Solubility |
In water. 7.77X10-7 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, chloroform; very soluble in ethyl ether | |
Record name | n-Docosane | |
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Density |
0.7944 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7944 g/cu cm at 20 °C, Density: 0.778 g/cu m (45/5 °C) | |
Record name | N-DOCOSANE | |
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Record name | n-Docosane | |
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Vapor Pressure |
1.28X10-6 mm Hg at 25 °C | |
Record name | n-Docosane | |
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Color/Form |
Platelets from toluene; crystals from ether, Solid, Colorless crystals | |
CAS No. |
629-97-0 | |
Record name | N-DOCOSANE | |
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Record name | Docosane | |
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Record name | Docosane | |
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Record name | DOCOSANE | |
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Record name | DOCOSANE | |
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Record name | Docosane | |
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Melting Point |
111.9 °F (NTP, 1992), 43.8 °C | |
Record name | N-DOCOSANE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of docosane?
A1: this compound has the molecular formula C22H46 and a molecular weight of 310.60 g/mol.
Q2: What are the spectroscopic characteristics of this compound?
A2: While specific spectroscopic data depends on the technique used, key insights can be gained from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, IR spectroscopy can reveal characteristic peaks associated with C-H stretching and bending vibrations, providing information about the alkane structure. Solid-state 13C NMR can be used to differentiate between the ordered triclinic phase and the rotator phase of this compound. []
Q3: How does this compound behave as a phase change material (PCM)?
A3: this compound undergoes a solid-liquid phase transition at a specific temperature range, typically around 40-44 °C. [, ] This transition involves absorbing and releasing a significant amount of latent heat, making it suitable for thermal energy storage applications.
Q4: What factors influence the performance of this compound as a PCM?
A4: Factors such as the presence of additives, encapsulation methods, and operating temperature range can significantly impact the performance of this compound-based PCMs. For example, the addition of carbon fibers can enhance the thermal conductivity of this compound, improving its heat transfer rate. []
Q5: How is this compound utilized in drug delivery systems?
A5: this compound's phase transition properties can be exploited to create temperature-responsive drug delivery systems. For example, this compound has been incorporated into porous polyethylene membranes, creating a diffusion barrier that becomes permeable at temperatures above the melting point of this compound. [, ]
Q6: What challenges are associated with using this compound in drug delivery?
A6: While promising, using this compound in drug delivery faces challenges such as the limited solubility of some drugs in this compound and the potential for drug leakage. Further research is needed to optimize encapsulation techniques and enhance drug compatibility. []
Q7: How does microencapsulation affect the phase transition behavior of this compound?
A7: Microencapsulation can alter the crystallization and phase transition behavior of this compound. Studies have shown that microencapsulated this compound might exhibit coexistence of the ordered triclinic phase and the rotator phase, unlike bulk this compound. []
Q8: How does the size of microcapsules influence the properties of encapsulated this compound?
A8: The size of microcapsules containing this compound can influence its crystalline structure and phase change properties. Smaller microcapsules may exhibit stronger confinement effects, leading to reduced chain mobility and altered interactions with the capsule walls, impacting its phase change enthalpy and crystallization behavior. []
Q9: What is the role of this compound in forming shape-stabilized phase change materials (SSPCMs)?
A9: this compound, as a solid-liquid PCM, can be combined with solid-solid PCMs like Neopentyl Glycol to create SSPCMs. The excellent wettability and chemical compatibility between these materials allow for the development of SSPCMs with high energy density and improved shape stability. []
Q10: How is this compound degraded by bacteria?
A10: Certain bacteria, such as Pseudomonas aeruginosa strain SJTD-2, can utilize this compound as a sole carbon source. These bacteria possess enzymes capable of breaking down the long-chain alkane into smaller molecules, ultimately utilizing them for energy production. []
Q11: How is computational chemistry used to study this compound?
A11: Computational techniques, such as molecular dynamics simulations, can provide insights into the structural properties, phase behavior, and interactions of this compound at a molecular level. Such studies can be valuable for understanding its behavior in various applications.
Q12: Can computational modeling predict the properties of this compound-based materials?
A12: Yes, to some extent. Molecular modeling can predict properties like melting point, enthalpy of fusion, and crystal structure of this compound and its mixtures. These predictions can guide the design and optimization of this compound-based materials for specific applications. [, ]
Q13: How does the chain length of alkanes affect their properties?
A13: The chain length of alkanes, including this compound, strongly influences their physical properties. Longer chains typically result in higher melting and boiling points, increased viscosity, and decreased solubility in polar solvents. [, ]
Q14: How does the presence of branches or functional groups impact the properties of this compound?
A14: Introducing branches or functional groups to the this compound molecule can significantly alter its physical and chemical properties. For instance, branching generally disrupts packing efficiency, leading to lower melting points compared to straight-chain counterparts. The incorporation of functional groups can introduce new intermolecular interactions, influencing properties like solubility and reactivity. []
Q15: What are some strategies to improve the stability of this compound-based formulations?
A15: Strategies for enhancing the stability of this compound-based formulations include using antioxidants to prevent oxidative degradation, incorporating UV stabilizers to protect against UV damage, and selecting compatible materials that minimize chemical interactions and degradation. []
Q16: How is this compound typically analyzed and characterized?
A16: Common analytical techniques for this compound include: * Gas Chromatography (GC): Separates and quantifies this compound in mixtures based on volatility. [, , ] * Mass Spectrometry (MS): Identifies and quantifies this compound based on its mass-to-charge ratio. [, , ] * Differential Scanning Calorimetry (DSC): Measures the heat flow associated with phase transitions, providing information on melting point and enthalpy of fusion. [, , , , ] * X-ray Diffraction (XRD): Determines the crystal structure and phase behavior of this compound. [, , ] * Solid-State NMR: Provides insights into molecular dynamics and phase behavior. [, ]
Q17: How is the solubility of this compound determined?
A17: The solubility of this compound in various solvents can be determined experimentally by measuring the saturation concentration at different temperatures. This involves dissolving increasing amounts of this compound in the solvent until no more dissolves, followed by analysis of the saturated solution to determine the concentration of this compound. []
Q18: How can the presence of this compound in environmental samples be determined?
A18: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify this compound in environmental samples like water and soil. This involves extracting this compound from the sample, separating it from other components using GC, and then identifying and quantifying it based on its mass spectrum. []
Q19: What is the environmental impact of this compound?
A19: this compound, being a hydrocarbon, can have negative environmental impacts if released in large quantities. It can contribute to soil and water contamination and may be harmful to aquatic life.
Q20: How is this compound degraded in the environment?
A20: this compound can undergo biodegradation by microorganisms in the environment, breaking it down into less harmful substances. This process is influenced by factors like temperature, oxygen availability, and the presence of microbial communities capable of degrading hydrocarbons.
Q21: How does the dissolution rate of this compound impact its applications?
A21: The dissolution rate of this compound is crucial in applications like drug delivery, where a controlled release of the encapsulated drug is desired. Factors that can affect the dissolution rate include the particle size of this compound, the properties of the solvent, and the presence of other excipients in the formulation.
Q22: Are there alternatives to this compound in its various applications?
A22: Yes, depending on the specific application, other long-chain alkanes or different types of phase change materials (PCMs) with comparable phase transition temperatures and enthalpies could potentially serve as alternatives to this compound. For example, octadecane and tetracosane are other long-chain alkanes that could be used in similar applications. [, , ] The choice of the most suitable alternative depends on factors like cost, availability, and specific performance requirements.
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